molecular formula C11H15NO B182411 N-(2,4,6-Trimethylphenyl)acetamide CAS No. 5096-21-9

N-(2,4,6-Trimethylphenyl)acetamide

Cat. No. B182411
Key on ui cas rn: 5096-21-9
M. Wt: 177.24 g/mol
InChI Key: LQWWZVZGPVVZOB-UHFFFAOYSA-N
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Patent
US06984652B2

Procedure details

N-(2,4,6-trimethyl-phenyl)-acetamide (23.8 g, 133 mmol) (prepared as described in Example 12) was dissolved in a mixture of toluene (300 mL) and glacial AcOH (10.4 g, 173 mmol, 1.3 eq) and then treated slowly with isoamyl nitrite (20.3 g, 23.2 mL, 173 mmol, 1.3 eq). The mixture was heated at reflux overnight or until all the starting material was consumed as judged by TLC (30% EtOAc-hexanes). The solution was then poured into H2O (1.3 L) and extracted with EtOAc (2×300 mL). The combined organic extracts were then washed with saturated aq. NaHCO3 solution (2×200 mL) and brine (1×100 mL). The extracts were dried (MgSO4), filtered, and concentrated to provide 19.5 g of 5,7-dimethyl-1H-indazole 2 as a red waxy solid. This material was carried on without additional purification. RP-HPLC Method: 2-100% B in 2 minutes
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[NH:10]C(=O)C.CC(O)=O.[N:18](OCCC(C)C)=O>C1(C)C=CC=CC=1>[CH3:8][C:6]1[CH:7]=[C:2]2[C:3](=[C:4]([CH3:9])[CH:5]=1)[NH:10][N:18]=[CH:1]2

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)NC(C)=O
Name
Quantity
10.4 g
Type
reactant
Smiles
CC(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
23.2 mL
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight or until all the starting material
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The solution was then poured into H2O (1.3 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×300 mL)
WASH
Type
WASH
Details
The combined organic extracts were then washed with saturated aq. NaHCO3 solution (2×200 mL) and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=NNC2=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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